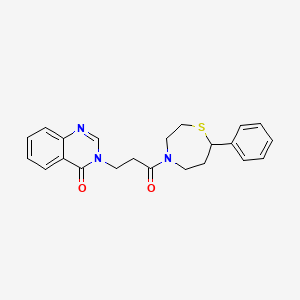
5-chloro-2-methoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-chloro-2-methoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide” is a type of organic compound known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . It has been reported as an intermediate in the synthesis of glyburide .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of this compound is complex. The crystal structure of the Jak3 Kinase Domain covalently bound to a similar compound has been studied . This provides insights into the molecular structure of “this compound”.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For example, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 144.559 . It is also known that the compound is a type of phenylmorpholine .Aplicaciones Científicas De Investigación
Novel Compounds Synthesis and Therapeutic Potential
Research has focused on synthesizing novel compounds derived from or related to 5-chloro-2-methoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide, demonstrating potential anti-inflammatory, analgesic, and antimicrobial activities. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific precursors have shown significant COX-2 inhibition, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020). Furthermore, the synthesis of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones highlighted potential anticancer activity, providing a basis for further exploration of related benzamide derivatives as cancer therapeutics (Hour et al., 2007).
Stability and Activity Relationship
Investigations into the structure-activity relationships have led to a better understanding of how modifications to the benzamide derivatives affect their stability and activity. For example, the benzimidazole sulfoxide class of H+/K+-ATPase inhibitors, which includes derivatives of this compound, showed that controlling the pyridine pKa through specific substitutions could achieve a balance between high potency and good stability under physiological conditions (Ife et al., 1989).
Methodological Developments
Methodological advancements have been made in the synthesis and analysis of benzamide derivatives, including this compound. An example includes the development of nonaqueous capillary electrophoretic separation for the analysis of related substances, showcasing a promising approach for quality control and characterization of these compounds (Ye et al., 2012).
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-24-15-5-4-12(18)10-14(15)16(23)20-11-13-6-7-19-17(21-13)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMPFXJDNPVOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NC(=NC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

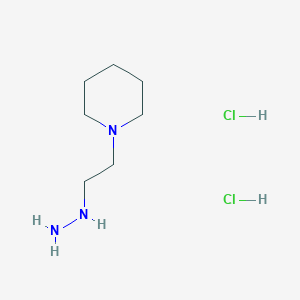
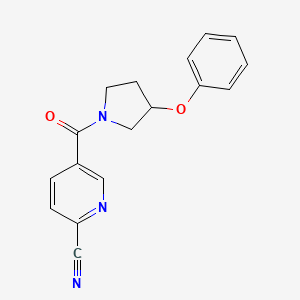
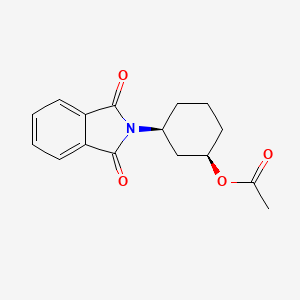

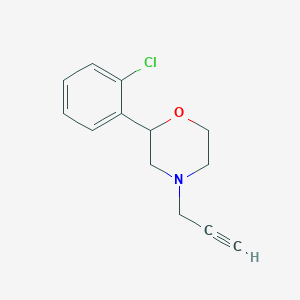
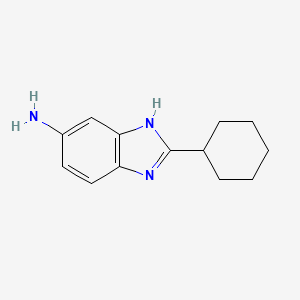
![[6-Amino-2-(4-ethylpiperazinyl)-5-nitropyrimidin-4-yl]benzylamine](/img/structure/B2744497.png)
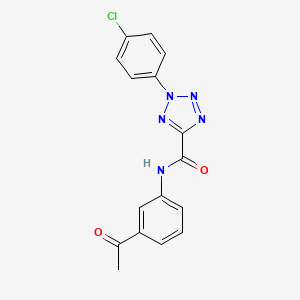
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2744499.png)

![5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744504.png)
![4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline](/img/structure/B2744506.png)
![N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2744507.png)
